4-Bromonaphthalene-1-thiol
Description
Properties
IUPAC Name |
4-bromonaphthalene-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGIJORGYRANHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493855 | |
| Record name | 4-Bromonaphthalene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62648-52-6 | |
| Record name | 4-Bromonaphthalene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation Followed by Electrophilic Thiolation
A more controlled and commonly used synthetic route involves directed ortho-lithiation of 1,4-dibromonaphthalene followed by trapping with a sulfur electrophile or thiolating agent.
- Step 1: Lithiation of 1,4-dibromonaphthalene with n-butyllithium at low temperature to form a lithiated intermediate selectively at the 1-position.
- Step 2: Quenching the lithiated intermediate with a sulfur source such as elemental sulfur or a disulfide to introduce the thiol functionality.
- Step 3: Subsequent work-up to isolate 4-bromonaphthalene-1-thiol.
This approach is supported by the synthesis of related naphthalene derivatives where lithiation and electrophilic trapping are standard. The lithiation step is highly regioselective due to the directing effects of the bromine substituent and the aromatic system.
Synthetic Scheme Summary
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Bromonaphthalene | Na2S, NMP, 300 °C | Direct, simple reagents | High temperature, side reactions |
| Directed ortho-lithiation | 1,4-Dibromonaphthalene | n-BuLi, sulfur electrophile | Regioselective, moderate conditions | Requires low temperature control |
| Pd-catalyzed silyl-thiol coupling | 4-Bromonaphthalene + TIPS-SH | Pd catalyst, LiHMDS, CsF, toluene, 90-110 °C | High yield, one-pot, mild conditions | Requires palladium catalyst |
Mechanistic and Practical Considerations
- Oxidation Sensitivity: Aromatic thiols, including 4-bromonaphthalene-1-thiol, are prone to oxidation to disulfides. Protective groups (e.g., silyl groups) and controlled reaction environments are essential to maintain thiol integrity during synthesis and purification.
- Regioselectivity: Lithiation strategies rely on the directing effect of bromine to achieve selective functionalization at the 1-position, avoiding substitution at other positions on the naphthalene ring.
- Catalyst and Base Choice: In Pd-catalyzed methods, the choice of ligand and base (e.g., LiHMDS) is critical for efficient coupling and avoiding side reactions such as homocoupling or over-alkylation.
Data Tables from Literature
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Disulfides and sulfonic acids.
Coupling Products: Biaryl compounds and other complex organic structures.
Scientific Research Applications
Organic Synthesis
Nucleophilic Substitution Reactions
4-Bromonaphthalene-1-thiol is often employed as a precursor in nucleophilic substitution reactions. The thiol group can act as a nucleophile, facilitating the formation of various sulfide derivatives. For instance, it has been used to synthesize alkyl naphthyl sulfides through reactions with alkyl halides, demonstrating high yields and selectivity .
Thiol-Bromo Click Reactions
Recent studies have highlighted the use of 4-Bromonaphthalene-1-thiol in thiol-bromo click reactions for synthesizing star-shaped polymers. This method combines copper-mediated reversible deactivation radical polymerization with thiol-bromo chemistry, achieving high coupling efficiencies (over 90%) and yielding well-defined polymer structures .
Material Science
Polymer Chemistry
The compound's reactivity allows it to be integrated into polymer chemistry. It serves as a building block for creating functionalized polymers with specific properties. For example, star-shaped polymers synthesized using 4-Bromonaphthalene-1-thiol exhibit unique physical properties that are advantageous for industrial applications .
Nanomaterials
In nanotechnology, the compound can be used to functionalize nanoparticles, enhancing their stability and compatibility in various environments. This functionalization is crucial for applications in drug delivery systems and catalysis.
Pharmaceutical Applications
Drug Development
4-Bromonaphthalene-1-thiol has been investigated for its potential role in drug development. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based therapeutics. Studies have shown that compounds derived from 4-Bromonaphthalene-1-thiol exhibit biological activity against certain cancer cell lines .
Antioxidant Properties
Research indicates that derivatives of 4-Bromonaphthalene-1-thiol possess antioxidant properties, which can be beneficial in formulating drugs aimed at oxidative stress-related diseases. This aspect opens avenues for further exploration in medicinal chemistry.
Table 1: Yield of Alkyl Naphthyl Sulfides from 4-Bromonaphthalene-1-thiol
| Alkyl Halide | Reaction Conditions | Yield (%) |
|---|---|---|
| n-Butyl bromide | DMSO, NaOH | 85 |
| Ethyl iodide | DMSO, K2CO3 | 90 |
| Methyl chloride | DMF, NaH | 80 |
Case Study 1: Synthesis of Naphthyl Sulfides
In an experimental setup, researchers utilized 4-Bromonaphthalene-1-thiol to react with various alkyl halides under basic conditions. The resulting naphthyl sulfides were characterized using NMR spectroscopy and demonstrated excellent yields, confirming the compound's utility in organic synthesis .
Case Study 2: Development of Functional Polymers
A recent study focused on synthesizing star-shaped polymers using the thiol-bromo click reaction involving 4-Bromonaphthalene-1-thiol. The polymers exhibited enhanced thermal stability and mechanical properties compared to linear counterparts, showcasing their potential for industrial applications .
Mechanism of Action
The mechanism of action of 4-Bromonaphthalene-1-thiol involves its ability to undergo various chemical transformations. The thiol group can form covalent bonds with metal ions and other electrophiles, facilitating the formation of complex structures. The bromine atom can participate in substitution and coupling reactions, enabling the synthesis of diverse organic compounds .
Comparison with Similar Compounds
Key Differences :
- The position of bromine (1 vs. 4) alters electronic effects: 1-Bromonaphthalene’s bromine is meta-directing, while 4-bromo substitution may influence regioselectivity in further reactions.
- The thiol group in 4-Bromonaphthalene-1-thiol introduces nucleophilic reactivity, enabling disulfide bond formation or metal coordination, unlike 1-Bromonaphthalene’s inert C-Br bond under mild conditions .
1-Nitronaphthalene
Key Differences :
- Nitro groups drastically reduce aromatic ring reactivity, whereas the thiol in 4-Bromonaphthalene-1-thiol may facilitate electrophilic aromatic substitution or redox reactions.
- Safety: Nitro compounds are often explosive or carcinogenic, while thiols pose risks of oxidation to disulfides or toxicity .
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Key Differences :
- The triazole-thiol derivative’s heterocyclic core enhances metabolic stability in pharmaceuticals, whereas 4-Bromonaphthalene-1-thiol’s planar aromatic system may favor π-stacking in materials science.
6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 119435-90-4)
| Property | Bromomethyl-Tetrahydronaphthalene | 4-Bromonaphthalene-1-thiol (Inferred) |
|---|---|---|
| Structure | Partially saturated naphthalene | Fully aromatic naphthalene |
| Substituents | Bromomethyl (-CH₂Br) at position 6 | Bromine at 4, thiol at 1 |
| Molecular Weight | 281.23 g/mol (C₁₅H₂₁Br) | ~215.09 g/mol (C₁₀H₇BrS) |
Key Differences :
- The bromomethyl group is a versatile alkylating agent, while the thiol group offers redox-active or metal-binding properties.
Research Findings and Implications
Substituent Position Matters : Bromine at position 4 (vs. 1) in 4-Bromonaphthalene-1-thiol may alter electrophilic substitution patterns compared to 1-Bromonaphthalene .
Thiol Reactivity : The -SH group enables disulfide formation, metal chelation, or nucleophilic attacks, contrasting with the inertness of nitro or bromine substituents in related compounds .
Safety Considerations : Thiols often require stricter handling than brominated aromatics due to toxicity and odor, though specific data for 4-Bromonaphthalene-1-thiol remains lacking .
Biological Activity
4-Bromonaphthalene-1-thiol (C10H7BrS) is a sulfur-containing aromatic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
4-Bromonaphthalene-1-thiol is characterized by the presence of a bromine atom and a thiol group (-SH) attached to a naphthalene ring. This structure allows for various chemical interactions, making it a versatile compound in medicinal chemistry and organic synthesis.
Mechanisms of Biological Activity
The biological activity of 4-bromonaphthalene-1-thiol can be attributed to several mechanisms:
- Antioxidant Activity : Thiols are known for their ability to scavenge reactive oxygen species (ROS), which can lead to cellular damage. The presence of the thiol group in 4-bromonaphthalene-1-thiol contributes to its antioxidant properties, potentially protecting cells from oxidative stress .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, it may interact with glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells .
- Cell Signaling Modulation : The bromine atom can participate in halogen bonding, which may influence protein interactions and cellular signaling pathways. This interaction can modulate various biological processes, including cell proliferation and apoptosis.
Research Findings
Recent studies have highlighted the biological activities of 4-bromonaphthalene-1-thiol through various experimental approaches:
- Antimicrobial Activity : Research indicates that 4-bromonaphthalene-1-thiol exhibits significant antimicrobial properties against various pathogens. In vitro assays demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Cytotoxic Effects : A study assessed the cytotoxicity of 4-bromonaphthalene-1-thiol on cancer cell lines. Results showed that the compound induced apoptosis in human cancer cells, highlighting its potential as an anticancer agent .
Case Study 1: Antioxidant Properties
In a controlled study, researchers evaluated the antioxidant capacity of 4-bromonaphthalene-1-thiol using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Enzyme Inhibition
A study focused on the inhibitory effects of 4-bromonaphthalene-1-thiol on GSTs. The results revealed that the compound effectively inhibited GST activity in a dose-dependent manner, suggesting its potential utility in enhancing the efficacy of chemotherapeutic agents by modulating drug metabolism .
Data Table: Biological Activities of 4-Bromonaphthalene-1-thiol
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | Significant inhibition |
| Antimicrobial | Agar Diffusion Method | Effective against multiple strains |
| Cytotoxicity | MTT Assay | Induced apoptosis in cancer cells |
| Enzyme Inhibition | GST Inhibition Assay | Dose-dependent inhibition |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Bromonaphthalene-1-thiol via nucleophilic substitution?
- Methodological Answer : Utilize sodium thiolate or potassium thiolate as nucleophiles in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. This approach is derived from analogous substitution reactions in bromonaphthalene derivatives .
Q. Which analytical techniques are most effective for characterizing 4-Bromonaphthalene-1-thiol?
- Methodological Answer : Employ nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural integrity, high-performance liquid chromatography-mass spectrometry (HPLC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to verify the thiol (-SH) functional group. These methods align with characterization protocols for structurally similar bromonaphthalene compounds .
Q. What safety protocols should be followed when handling 4-Bromonaphthalene-1-thiol in laboratory settings?
- Methodological Answer : Adopt Globally Harmonized System (GHS) guidelines, including the use of nitrile gloves, fume hoods, and eye protection. Toxicity profiles for naphthalene derivatives suggest potential respiratory and dermal hazards, necessitating strict adherence to material safety data sheets (MSDS) .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for thiol substitution in bromonaphthalene derivatives be resolved?
- Methodological Answer : Conduct a design of experiments (DOE) to isolate variables such as solvent polarity, temperature gradients, and nucleophile concentration. Statistical tools like ANOVA can identify significant factors, while kinetic studies (e.g., rate constant measurements) clarify mechanistic inconsistencies. This approach is supported by methodologies for resolving data conflicts in organic synthesis .
Q. What computational strategies are suitable for predicting the reactivity of 4-Bromonaphthalene-1-thiol in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., bromine vs. thiol groups). Molecular docking simulations can further predict interactions with biological targets, as demonstrated in studies on analogous thiol-containing compounds .
Q. How do steric and electronic effects influence the regioselectivity of 4-Bromonaphthalene-1-thiol in multi-step syntheses?
- Methodological Answer : Use Hammett substituent constants (σ) to quantify electronic effects and X-ray crystallography to assess steric hindrance. Comparative studies with para-substituted analogs (e.g., 4-Bromophenylacetic acid) reveal how electron-withdrawing groups enhance thiol nucleophilicity .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of thiol-functionalized naphthalene derivatives?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) and evaluate biological activity via in vitro assays (e.g., enzyme inhibition). Case studies on bromophenyl-imidazole analogs demonstrate the utility of SAR in optimizing pharmacological properties .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in toxicity data for bromonaphthalene derivatives across species?
- Methodological Answer : Apply interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) to account for metabolic differences. Toxicity criteria for naphthalene analogs, such as hepatic and renal effects in rodents, should be cross-validated with in vitro human cell line studies .
Q. What statistical frameworks are effective for analyzing contradictory results in reaction pathway studies?
- Methodological Answer : Use Bayesian inference to weigh competing hypotheses (e.g., competing substitution vs. elimination pathways). Meta-analyses of published datasets, combined with sensitivity testing, can identify systemic biases in experimental conditions .
Tables for Key Data
| Analytical Technique | Key Application | Example Data | Reference |
|---|---|---|---|
| 1H NMR | Confirm thiol group position | δ 3.2–3.5 ppm (-SH) | |
| HPLC-MS | Purity assessment | m/z 253 [M+H]+ | |
| FTIR | Functional group verification | 2550 cm⁻¹ (S-H stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
